Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

説明

Synthesis Analysis

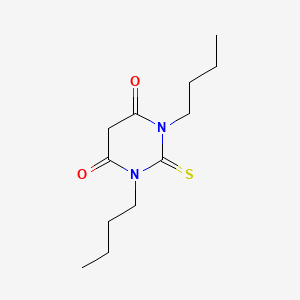

The biosynthesis of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) involves several enzymatic steps within the flavonoid pathway. Key enzymes include SHT , AT-like , CCoAOMT , CHI , CHS2 , CHS1B , CYP98A2-like , DFR , F3’5’H , F3H , F3’M , LDOX , TCM , and TCM-like . These enzymes catalyze reactions leading to the formation of the malonyl-glucoside moiety attached to the cyanidin core.

科学的研究の応用

Role in Anthocyanin Biosynthesis

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) plays a significant role in the biosynthesis of anthocyanin, which is responsible for the coloration of quinoa leaves . The compound is associated with the flavonoid biosynthesis pathway and the anthocyanin biosynthesis pathway . It indirectly affects the activities of chalcone synthase (CHS) and 4-coumarate CoA ligase (4CL), regulating the levels of cyanidin 3-O-(3’‘, 6’'-O-dimalonyl) glucoside and naringenin .

Obesity-Related Complications

Cyanidin-3-(6’-malonylglucoside) has been found to play an important role in attenuating obesity-related consequences . It maintains the metabolism of glucose, fatty acids, and lipids by regulating different genes and signaling pathways . Consumption of this compound can protect individuals from obesity-related issues by maintaining body weight and regulating their metabolism and energy balance .

Antioxidant Properties

This compound has been recognized for its antioxidant properties . It can help in reducing oxidative stress, which is beneficial in managing various health conditions .

Anti-Inflammatory Properties

Cyanidin-3-(6’-malonylglucoside) also exhibits anti-inflammatory properties . It can help in reducing inflammation, which is beneficial in managing various health conditions .

Neuroprotective Properties

The compound has been proposed for its neuroprotective properties . It can help in protecting the nervous system, which is beneficial in managing various neurological conditions .

Antimicrobial Properties

Cyanidin-3-(6’-malonylglucoside) has been proposed for its antimicrobial properties . It can help in fighting against various microbial infections .

Anti-Thrombotic Properties

The compound has been proposed for its anti-thrombotic properties . It can help in preventing the formation of blood clots, which is beneficial in managing various cardiovascular conditions .

Epigenetic Actions

Cyanidin-3-(6’-malonylglucoside) has been recognized for its epigenetic actions . It exerts protection against Helicobacter pylori infection, age-related diseases, type 2 diabetes, cardiovascular disease, metabolic syndrome, and oral cancer .

作用機序

Target of Action

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), also known as Cyanidin-3-(6’-malonylglucoside), is an anthocyanin cation . Anthocyanins are known to interact with a variety of cellular targets, including various enzymes and receptors involved in inflammation and oxidative stress pathways .

Mode of Action

It is known that anthocyanins like cyanidin-3-(6’-malonylglucoside) can interact with their targets to modulate their activity . This can lead to changes in cellular signaling pathways, resulting in various physiological effects.

Biochemical Pathways

Anthocyanins are involved in various biochemical pathways. They are known to modulate the metabolism of glucose, fatty acids, and lipids by regulating different genes and signaling pathways . They also play a role in the oxidative stress pathway, where they can act as antioxidants to neutralize reactive oxygen species .

Pharmacokinetics

Anthocyanins are generally known to be absorbed in the upper digestive tract and undergo extensive first-pass metabolism . The metabolites then enter the bloodstream and are distributed throughout the body .

Result of Action

The action of Cyanidin-3-(6’-malonylglucoside) can result in various molecular and cellular effects. For instance, it has been reported to have antioxidant, antimicrobial, anti-inflammatory, antidiabetic, anti-obesity, neuroprotective, and anticancer properties . These effects are likely the result of its interaction with various cellular targets and its involvement in multiple biochemical pathways .

Action Environment

The action of Cyanidin-3-(6’-malonylglucoside) can be influenced by various environmental factors. For example, its stability and bioavailability can be affected by pH . Furthermore, its efficacy can be influenced by factors such as the presence of other compounds, the specific cellular environment, and individual differences in metabolism and absorption .

特性

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1/t17-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQLTZUOXIQBDO-JZWLZXDTSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332139 | |

| Record name | Cyanidin-3-(6'-malonylglucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) | |

CAS RN |

171828-62-9 | |

| Record name | Cyanidin 3-(6′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171828-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin-3-(6'-malonylglucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)

![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)